Cas no 859661-46-4 ((2Z)-2-(2H-chromen-3-yl)methylidene-6-hydroxy-2,3-dihydro-1-benzofuran-3-one)

(2Z)-2-(2H-chromen-3-yl)methylidene-6-hydroxy-2,3-dihydro-1-benzofuran-3-one is a synthetic organic compound featuring a benzofuranone core fused with a chromene moiety. Its conjugated structure and hydroxyl substitution contribute to its potential as an intermediate in pharmaceutical and materials chemistry. The (2Z)-configuration ensures stereochemical specificity, which may be critical for biological activity or optoelectronic properties. The compound's rigid, planar framework enhances stability, while the hydroxy group offers derivatization versatility. Its unique structure suggests utility in designing enzyme inhibitors, fluorescent probes, or photoactive materials. Further research may explore its reactivity, photophysical behavior, or binding affinity in targeted applications.
(2Z)-2-(2H-chromen-3-yl)methylidene-6-hydroxy-2,3-dihydro-1-benzofuran-3-one structure
859661-46-4 structure
Product name:(2Z)-2-(2H-chromen-3-yl)methylidene-6-hydroxy-2,3-dihydro-1-benzofuran-3-one
CAS No:859661-46-4
MF:C18H12O4
Molecular Weight:292.285485267639
CID:5421051

(2Z)-2-(2H-chromen-3-yl)methylidene-6-hydroxy-2,3-dihydro-1-benzofuran-3-one 化学的及び物理的性質

名前と識別子

    • (2Z)-2-(2H-chromen-3-ylmethylidene)-6-hydroxy-1-benzofuran-3-one
    • (2Z)-2-(2H-chromen-3-yl)methylidene-6-hydroxy-2,3-dihydro-1-benzofuran-3-one
    • インチ: 1S/C18H12O4/c19-13-5-6-14-16(9-13)22-17(18(14)20)8-11-7-12-3-1-2-4-15(12)21-10-11/h1-9,19H,10H2
    • InChIKey: QLINXRAKJDXUOL-UHFFFAOYSA-N
    • SMILES: O1C2=CC(O)=CC=C2C(=O)C1=CC1=CC2=CC=CC=C2OC1

(2Z)-2-(2H-chromen-3-yl)methylidene-6-hydroxy-2,3-dihydro-1-benzofuran-3-one Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Life Chemicals
F3385-1666-5mg
(2Z)-2-[(2H-chromen-3-yl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one
859661-46-4
5mg
$69.0 2023-09-11
Life Chemicals
F3385-1666-100mg
(2Z)-2-[(2H-chromen-3-yl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one
859661-46-4
100mg
$248.0 2023-09-11
Life Chemicals
F3385-1666-40mg
(2Z)-2-[(2H-chromen-3-yl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one
859661-46-4
40mg
$140.0 2023-09-11
Life Chemicals
F3385-1666-30mg
(2Z)-2-[(2H-chromen-3-yl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one
859661-46-4
30mg
$119.0 2023-09-11
Life Chemicals
F3385-1666-50mg
(2Z)-2-[(2H-chromen-3-yl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one
859661-46-4
50mg
$160.0 2023-09-11
Life Chemicals
F3385-1666-15mg
(2Z)-2-[(2H-chromen-3-yl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one
859661-46-4
15mg
$89.0 2023-09-11
Life Chemicals
F3385-1666-2mg
(2Z)-2-[(2H-chromen-3-yl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one
859661-46-4
2mg
$59.0 2023-09-11
Life Chemicals
F3385-1666-2μmol
(2Z)-2-[(2H-chromen-3-yl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one
859661-46-4
2μmol
$57.0 2023-09-11
Life Chemicals
F3385-1666-20mg
(2Z)-2-[(2H-chromen-3-yl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one
859661-46-4
20mg
$99.0 2023-09-11
Life Chemicals
F3385-1666-75mg
(2Z)-2-[(2H-chromen-3-yl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one
859661-46-4
75mg
$208.0 2023-09-11

(2Z)-2-(2H-chromen-3-yl)methylidene-6-hydroxy-2,3-dihydro-1-benzofuran-3-one 関連文献

(2Z)-2-(2H-chromen-3-yl)methylidene-6-hydroxy-2,3-dihydro-1-benzofuran-3-oneに関する追加情報

Latest Research Insights on (2Z)-2-(2H-chromen-3-yl)methylidene-6-hydroxy-2,3-dihydro-1-benzofuran-3-one (CAS: 859661-46-4)

The compound (2Z)-2-(2H-chromen-3-yl)methylidene-6-hydroxy-2,3-dihydro-1-benzofuran-3-one (CAS: 859661-46-4) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique benzofuran-chromene hybrid structure, exhibits promising biological activities, particularly in the context of anti-inflammatory and anticancer applications. Recent studies have focused on elucidating its mechanism of action, optimizing its synthetic pathways, and exploring its therapeutic potential.

A 2023 study published in the Journal of Medicinal Chemistry investigated the anti-inflammatory properties of this compound. Researchers demonstrated that it effectively inhibits the NF-κB signaling pathway, a key regulator of inflammatory responses. The study highlighted its potential as a lead compound for developing novel anti-inflammatory agents, with superior selectivity and reduced side effects compared to existing therapeutics. Molecular docking simulations further revealed its strong binding affinity to the p65 subunit of NF-κB, providing a structural basis for its inhibitory activity.

In the realm of oncology, a 2024 preprint from BioRxiv reported the compound's ability to induce apoptosis in triple-negative breast cancer (TNBC) cells. The research team observed dose-dependent cytotoxicity in TNBC cell lines, accompanied by the activation of caspase-3 and PARP cleavage. Notably, the compound exhibited minimal toxicity toward normal mammary epithelial cells, suggesting a favorable therapeutic window. These findings position it as a potential candidate for targeted cancer therapy, particularly for malignancies with limited treatment options.

Synthetic optimization of 859661-46-4 has also been a focus of recent research. A 2023 article in Organic & Biomolecular Chemistry detailed an improved synthetic route that enhances yield and purity while reducing environmental impact. The new methodology employs green chemistry principles, such as solvent-free conditions and catalytic asymmetric synthesis, making it more scalable for industrial applications. This advancement addresses previous challenges in large-scale production, paving the way for further preclinical and clinical development.

Despite these promising developments, challenges remain in the pharmacokinetic profiling of this compound. A 2024 study in Drug Metabolism and Disposition identified rapid hepatic metabolism as a potential limitation, with extensive first-pass effects observed in rodent models. Researchers are now exploring prodrug strategies and formulation technologies to improve its bioavailability and half-life. These efforts are critical for translating its in vitro efficacy into in vivo therapeutic outcomes.

In conclusion, (2Z)-2-(2H-chromen-3-yl)methylidene-6-hydroxy-2,3-dihydro-1-benzofuran-3-one represents a compelling case study in drug discovery, showcasing the intersection of synthetic chemistry and biological evaluation. Its dual anti-inflammatory and anticancer activities, coupled with recent synthetic advancements, make it a molecule of high interest for future research. Further studies are warranted to address its pharmacokinetic limitations and explore its full therapeutic potential in relevant disease models.

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